molecular formula C7H11N3O B12862227 3-amino-3-(1H-pyrrol-2-yl)propanamide

3-amino-3-(1H-pyrrol-2-yl)propanamide

Cat. No.: B12862227
M. Wt: 153.18 g/mol
InChI Key: LVNVTYWYECVNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(1H-pyrrol-2-yl)propanamide is an organic compound featuring an amino group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(1H-pyrrol-2-yl)propanamide typically involves the reaction of pyrrole derivatives with appropriate amines. One common method involves the reaction of 2-pyrrolecarboxaldehyde with an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1H-pyrrol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-3-(1H-pyrrol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-3-(1H-pyrrol-2-yl)propanamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(3,5-dimethyl-1H-pyrrol-2-yl)propanamide: This compound has similar structural features but includes additional methyl groups on the pyrrole ring.

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: This compound features a triazole ring instead of a pyrrole ring.

Uniqueness

3-amino-3-(1H-pyrrol-2-yl)propanamide is unique due to its specific combination of an amino group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-3-(1H-pyrrol-2-yl)propanamide

InChI

InChI=1S/C7H11N3O/c8-5(4-7(9)11)6-2-1-3-10-6/h1-3,5,10H,4,8H2,(H2,9,11)

InChI Key

LVNVTYWYECVNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.